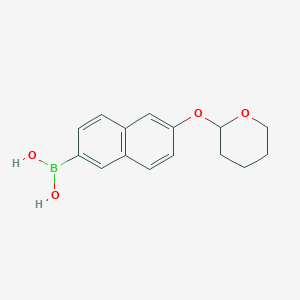![molecular formula C9H8N2 B13962837 9H-Cyclohepta[d]pyrimidine CAS No. 264-96-0](/img/structure/B13962837.png)
9H-Cyclohepta[d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Cyclohepta[d]pyrimidine is a heterocyclic compound that features a seven-membered ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common synthetic route for 9H-Cyclohepta[d]pyrimidine involves the reaction of urea with a β-ketoester to form 6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione. This intermediate can then be alkylated at the N-1 position with various alkylating agents such as chloromethyl ether, allyl bromide, and benzyl bromide to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
9H-Cyclohepta[d]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the N-1 position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and alkylating agents like chloromethyl ether .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation at the N-1 position can yield various N-alkyl derivatives .
Aplicaciones Científicas De Investigación
9H-Cyclohepta[d]pyrimidine has several scientific research applications, including:
Chemistry: It serves as a scaffold for the synthesis of various heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antiviral and anticancer properties.
Mecanismo De Acción
The mechanism of action of 9H-Cyclohepta[d]pyrimidine derivatives, particularly as NNRTIs, involves binding to the hydrophobic pocket within the polymerase domain of the p66 subunit of HIV-1 reverse transcriptase. This binding inhibits the enzyme’s activity, thereby preventing the replication of the virus .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
9-Phenylcyclohepta[d]pyrimidine-2,4-dione: A derivative with potent NNRTI activity.
7,9-Dialkylcyclohepta[b]pyrimido[5,4-d]pyrrole-8(7H),10(9H)-dione: Another heterocyclic compound with a similar structure.
Uniqueness
9H-Cyclohepta[d]pyrimidine is unique due to its seven-membered ring fused to a pyrimidine ring, which provides a rigid and conformationally restricted structure. This rigidity enhances its binding affinity to biological targets, making it a valuable scaffold for drug development .
Propiedades
Número CAS |
264-96-0 |
|---|---|
Fórmula molecular |
C9H8N2 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
9H-cyclohepta[d]pyrimidine |
InChI |
InChI=1S/C9H8N2/c1-2-4-8-6-10-7-11-9(8)5-3-1/h1-4,6-7H,5H2 |
Clave InChI |
UQBSJXQJEWYYIW-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC=CC2=CN=CN=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


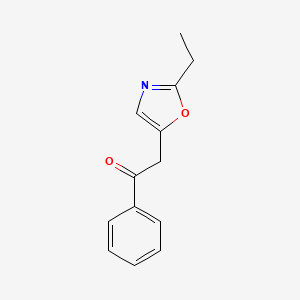
![2-ethyl-6-iodo-N-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13962768.png)
![2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B13962770.png)
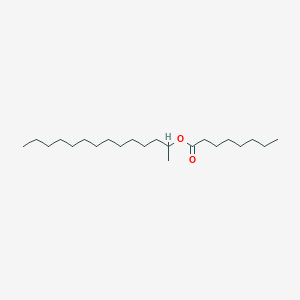
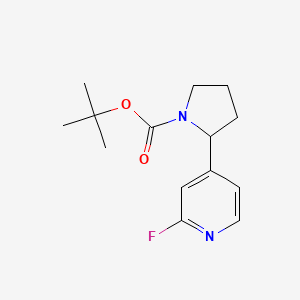
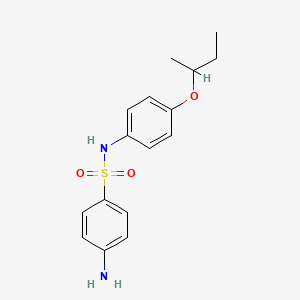
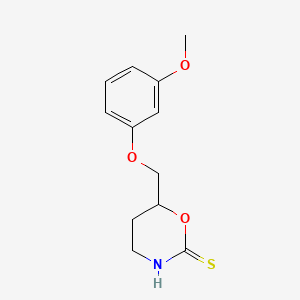


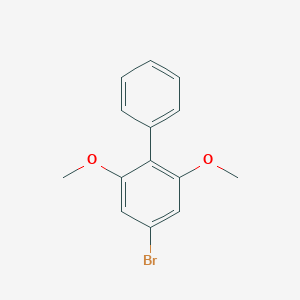
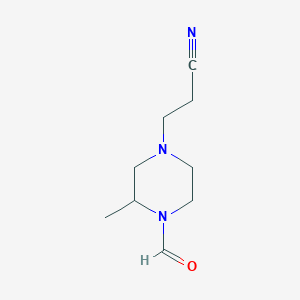
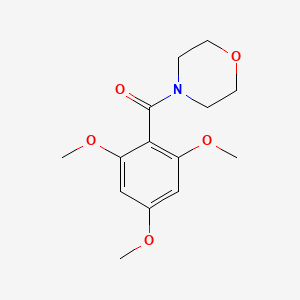
![Benzyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13962826.png)
